4-(phenylsulfonyl)-1H-pyrazol-5-amine
Overview
Description
4-(phenylsulfonyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a phenylsulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-1H-pyrazol-5-amine typically involves the reaction of a pyrazole derivative with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfonyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(phenylsulfonyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(phenylsulfonyl)phenyl derivatives: These compounds share the phenylsulfonyl group but differ in the core structure.
1H-pyrazol-5-amine derivatives: These compounds share the pyrazole and amine groups but differ in the substituents on the pyrazole ring.
Uniqueness
4-(phenylsulfonyl)-1H-pyrazol-5-amine is unique due to the combination of the phenylsulfonyl group and the pyrazole ring, which imparts specific chemical and biological properties. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-9-8(6-11-12-9)15(13,14)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCMYVJXHPBJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332564 | |
Record name | 4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243661-06-5 | |
Record name | 4-(benzenesulfonyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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